molecular formula C5H7NOS B1671491 Epigoitrin CAS No. 1072-93-1

Epigoitrin

Cat. No.: B1671491
CAS No.: 1072-93-1
M. Wt: 129.18 g/mol
InChI Key: UZQVYLOFLQICCT-SCSAIBSYSA-N
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Mechanism of Action

Target of Action

Epigoitrin, a natural alkaloid from Isatis indigotica, primarily targets the mitochondrial antiviral signaling (MAVS) protein . MAVS plays a crucial role in the innate immune response to viral infections .

Mode of Action

This compound interacts with its target by reducing the protein expression of mitofusin-2 (MFN2) . The decrease in MFN2 levels leads to an elevation in MAVS protein expression . This interaction results in changes that help fight viral infections .

Biochemical Pathways

The reduction in MFN2 expression caused by this compound elevates MAVS protein expression . This increase in MAVS subsequently leads to the production of IFN-β and interferon inducible transmembrane 3 (IFITM3) . These proteins are part of the body’s antiviral defenses and help to combat viral infections .

Result of Action

This compound significantly decreases the susceptibility of mice to the H1N1 influenza virus . This is evidenced by lowered mortality, attenuated inflammation, and decreased viral replications in the lungs . Thus, the molecular and cellular effects of this compound’s action are primarily antiviral.

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in a murine high-fat diet model, the addition of this compound to the diet significantly reduced fat deposition, increased glucose tolerance, improved insulin sensitivity, and increased energy expenditure . This suggests that this compound’s action, efficacy, and stability can be influenced by the dietary environment.

Chemical Reactions Analysis

Types of Reactions: Epigoitrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed:

Properties

IUPAC Name

(5R)-5-ethenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQVYLOFLQICCT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318342
Record name Epigoitrin
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Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Goitrin
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Mechanism of Action

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... .
Record name GOITRIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Large prisms from ether

CAS No.

1072-93-1, 500-12-9
Record name Epigoitrin
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Record name Epigoitrin
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Record name Epigoitrin
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Record name EPIGOITRIN
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Record name GOITRIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

50 °C
Record name GOITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does epigoitrin exert its antiviral effects?

A1: [, , ] this compound demonstrates antiviral activity through multiple mechanisms, including:

    Q2: Does this compound directly kill viruses?

    A2: [] No, studies indicate that this compound doesn't directly kill viruses. Instead, its primary antiviral mechanisms involve inhibiting viral replication, potentially having a prophylactic effect, and possibly blocking virus attachment.

    Q3: How does this compound affect the immune system in the context of viral infection?

    A3: [] Research suggests that this compound might help reduce the susceptibility to influenza virus in stressed individuals. This effect is potentially mediated by modulating the mitochondrial antiviral signaling (MAVS) pathway. This compound appears to reduce mitofusin-2 (MFN2) protein expression, leading to increased MAVS protein levels. This increase in MAVS, in turn, boosts the production of interferon-β (IFN-β) and interferon-inducible transmembrane 3 (IFITM3), both crucial for antiviral responses.

    Q4: Does this compound demonstrate other pharmacological activities besides antiviral effects?

    A4: [, ] Yes, this compound also displays promising potential in other areas:

      Q5: What is the chemical structure of this compound?

      A5: [] this compound is a thiooxazolidine derivative with the IUPAC name (R)-5-vinyloxazolidine-2-thione.

      Q6: What is the molecular formula and weight of this compound?

      A6: [] Its molecular formula is C5H7NOS, and its molecular weight is 129.18 g/mol.

      Q7: What are the common methods for extracting this compound from Isatidis radix?

      A7: [, , , ] Several methods are used to extract and purify this compound from Isatidis radix:

        Q8: Are there differences in the this compound content based on the extraction method used?

        A8: [, , , ] Yes, the choice of extraction method and specific parameters significantly influence the yield and purity of this compound. Factors like solvent type, temperature, pressure, and extraction time all play crucial roles. Optimization of these parameters is essential for maximizing this compound extraction.

        Q9: What analytical techniques are commonly employed to identify and quantify this compound?

        A9: [, , , , ] Various analytical techniques are used for this compound analysis:

          Q10: What is known about the pharmacokinetic properties of this compound?

          A10: [, ] Pharmacokinetic studies in rats have shown:

            Q11: Are there differences in the pharmacokinetics of this compound when administered in different forms?

            A11: [] Yes, the pharmacokinetic parameters of this compound differ based on the form it's given:

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